Cas no 915926-26-0 (N-{5-(4-methoxyphenyl)methyl-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide)

N-{5-(4-methoxyphenyl)methyl-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-(tetrazol-1-yl)benzamide
- Benzamide, N-[5-[(4-methoxyphenyl)methyl]-2-thiazolyl]-3-(1H-tetrazol-1-yl)-
- N-{5-(4-methoxyphenyl)methyl-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
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- Inchi: 1S/C19H16N6O2S/c1-27-16-7-5-13(6-8-16)9-17-11-20-19(28-17)22-18(26)14-3-2-4-15(10-14)25-12-21-23-24-25/h2-8,10-12H,9H2,1H3,(H,20,22,26)
- InChI Key: VMNCVBDTKLYYPT-UHFFFAOYSA-N
- SMILES: C(NC1=NC=C(CC2=CC=C(OC)C=C2)S1)(=O)C1=CC=CC(N2C=NN=N2)=C1
N-{5-(4-methoxyphenyl)methyl-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3296-0563-20mg |
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
915926-26-0 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3296-0563-30mg |
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
915926-26-0 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3296-0563-5mg |
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
915926-26-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3296-0563-2μmol |
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
915926-26-0 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3296-0563-10μmol |
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
915926-26-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3296-0563-25mg |
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
915926-26-0 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3296-0563-40mg |
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
915926-26-0 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3296-0563-5μmol |
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
915926-26-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3296-0563-1mg |
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
915926-26-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3296-0563-15mg |
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
915926-26-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 |
N-{5-(4-methoxyphenyl)methyl-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide Related Literature
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on N-{5-(4-methoxyphenyl)methyl-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
N-{5-(4-Methoxyphenyl)methyl-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS No. 915926-26-0)
N-{5-(4-Methoxyphenyl)methyl-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS No. 915926-26-0) is a complex organic compound with a unique molecular structure that combines a thiazole ring and a tetrazole moiety. This compound has garnered significant attention in recent years due to its potential applications in various fields, including drug discovery and materials science. The molecule's structure is characterized by a benzamide core, which is linked to a thiazole ring substituted with a methoxyphenyl group and a tetrazole group. These functional groups contribute to the compound's versatility and reactivity.
The thiazole ring in this compound is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This moiety is known for its stability and ability to participate in various chemical reactions, making it a valuable component in organic synthesis. The methoxyphenyl group attached to the thiazole ring adds electron-donating properties, which can influence the compound's electronic characteristics and reactivity. On the other hand, the tetrazole group is a highly nitrogen-rich heterocycle that is often associated with explosive properties; however, in this compound, it serves as a functional group that can enhance the molecule's stability and bioavailability.
Recent studies have explored the potential of N-{5-(4-methoxyphenyl)methyl-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide as a precursor for drug development. Researchers have focused on its ability to act as a scaffold for constructing bioactive molecules with specific pharmacological properties. For instance, the compound's benzamide core can be modified to target specific enzymes or receptors involved in diseases such as cancer or inflammation. The presence of the thiazole and tetrazole groups allows for further functionalization, enabling the creation of derivatives with enhanced potency and selectivity.
In addition to its role in drug discovery, this compound has also been investigated for its potential applications in materials science. The tetrazole group's nitrogen-rich nature makes it an attractive candidate for use in energetic materials or as a building block for advanced polymers. Recent research has demonstrated that derivatives of this compound can exhibit desirable mechanical and thermal properties when incorporated into polymer matrices.
The synthesis of N-{5-(4-methoxyphenyl)methyl-1,3-thiazol-2-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiazole ring through sulfur insertion reactions and the subsequent attachment of the methoxyphenyl and tetrazole groups via nucleophilic substitution or coupling reactions. Researchers have also explored green chemistry approaches to optimize the synthesis process and minimize environmental impact.
One of the most promising aspects of this compound is its ability to undergo further modifications to tailor its properties for specific applications. For example, researchers have successfully synthesized derivatives with improved solubility or enhanced bioavailability by modifying the methoxyphenyl group or introducing additional substituents on the benzamide core. These derivatives have shown potential as candidates for treating various diseases or as components in advanced materials.
In conclusion, N-{5-(4-methoxyphenyl)methyl
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